molecular formula C20H19FN4O3S B2554959 methyl 2-[(4-benzyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 689747-40-8

methyl 2-[(4-benzyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2554959
CAS No.: 689747-40-8
M. Wt: 414.46
InChI Key: AFQGRIRGKZEQKA-UHFFFAOYSA-N
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Description

Methyl 2-[(4-benzyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its triazole and fluorophenyl moieties.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

Without specific context (such as the compound’s use in a biological system), it’s difficult to predict the mechanism of action of this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-benzyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole intermediate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the amide bond, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced triazole derivatives.

    Substitution: Various substituted benzyl or fluorophenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(4-benzyl-5-{[(4-bromophenoxy)methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate: Similar structure but with a bromophenoxy group instead of a fluorophenyl group.

    Methyl 2-[(4-benzyl-5-{[(4-chlorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate: Contains a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of methyl 2-[(4-benzyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group can enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[[4-benzyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S/c1-28-18(26)13-29-20-24-23-17(25(20)12-14-7-3-2-4-8-14)11-22-19(27)15-9-5-6-10-16(15)21/h2-10H,11-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQGRIRGKZEQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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